5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole
Overview
Description
5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
Scientific Research Applications
5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the oxazole ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Uniqueness
5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole is unique due to the combination of the boronic ester group and the oxazole ring, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in the synthesis of complex molecules make it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
5-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-11-8-12(6-7-13(11)14-9-18-10-19-14)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVDUGDNBRRDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CN=CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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